molecular formula C8H8F2O2S B1396619 Ethyl 5-(difluoromethyl)thiophene-2-carboxylate CAS No. 1575820-69-7

Ethyl 5-(difluoromethyl)thiophene-2-carboxylate

Cat. No. B1396619
M. Wt: 206.21 g/mol
InChI Key: LSJDWKQLHLTGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(difluoromethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C8H8F2O2S . It is related to the class of compounds known as thiophenes, which are aromatic compounds containing a ring of four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(difluoromethyl)thiophene-2-carboxylate consists of a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. Attached to this ring is a difluoromethyl group and a carboxylate group .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Ethyl 5-(difluoromethyl)thiophene-2-carboxylate serves as a precursor in the synthesis of various thiophene derivatives with notable antimicrobial and antioxidant activities. For instance, compounds synthesized from thiophene derivatives have demonstrated excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential, highlighting their potential in pharmaceutical applications (Raghavendra et al., 2016). Furthermore, the chemical structure of these compounds has been optimized for pharmaceutical properties, showcasing their potential in drug development.

Advanced Organic Synthesis Techniques

This compound is also utilized in advanced organic synthesis techniques. For instance, direct bromination methods involving ethyl 5-alkylthiophene-2-carboxylates have been developed to achieve high yields of brominated thiophene derivatives, which are crucial intermediates in organic synthesis (Taydakov & Krasnoselskiy, 2010). These methods are pivotal for the synthesis of complex molecules with applications in material science and pharmaceuticals.

Luminescent Materials Development

Ethyl 5-(difluoromethyl)thiophene-2-carboxylate is integral in the development of luminescent materials. Research into the synthesis of 2,4-disubstituted thiophenes and oligothiophenes from this compound has led to the creation of highly blue luminescent materials. These materials have potential applications in the development of new optoelectronic devices (Teiber & Müller, 2012).

Crystal Structure and Molecular Analysis

The compound's derivatives have been studied for their crystal structures and molecular interactions, providing insights into the design of more effective pharmaceutical agents. For example, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate has been synthesized and its crystal structure analyzed to understand the molecular interactions within the crystal. Such studies are crucial for the design and development of new drugs (Akhileshwari et al., 2021).

Electropolymerization and Electrochromic Devices

Research has also focused on the electropolymerization of thiophene derivatives to create polymers with promising electrochromic performances. These polymers have the potential to change color in response to electrical stimuli, making them suitable for use in electrochromic devices, which have applications in smart windows and displays (Li et al., 2020).

properties

IUPAC Name

ethyl 5-(difluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJDWKQLHLTGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(difluoromethyl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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